molecular formula C10H16N2O7 B1337185 Gamma-Glu-D-Glu

Gamma-Glu-D-Glu

Cat. No.: B1337185
M. Wt: 276.24 g/mol
InChI Key: OWQDWQKWSLFFFR-NTSWFWBYSA-N
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Description

H-Glu(D-Glu-OH)-OH is a dipeptide derivative composed of L-glutamic acid (H-Glu-OH) linked to a D-glutamic acid residue via an amide bond. This compound exhibits chirality at the glutamic acid side chain, distinguishing it from homochiral analogs.

Properties

Molecular Formula

C10H16N2O7

Molecular Weight

276.24 g/mol

IUPAC Name

(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6+/m0/s1

InChI Key

OWQDWQKWSLFFFR-NTSWFWBYSA-N

Isomeric SMILES

C(CC(=O)N[C@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N

sequence

XE

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

H-Glu(D-Glu-OH)-OH vs. H-Glu(OBzl)-OH
  • Structural Difference : H-Glu(OBzl)-OH contains a benzyl-protected γ-carboxyl group on glutamic acid, whereas H-Glu(D-Glu-OH)-OH features a free γ-carboxyl group and a D-configuration at the side chain .
  • Synthesis : H-Glu(OBzl)-OH is synthesized via N-carboxyanhydride (NCA) polymerization using O-benzyl-protected glutamic acid, followed by deprotection . In contrast, H-Glu(D-Glu-OH)-OH requires enantioselective coupling of D-glutamic acid during SPPS, which may necessitate chiral catalysts or resolution techniques .
  • Applications: H-Glu(OBzl)-OH is a precursor for polyglutamate-based nanocarriers in drug delivery , while H-Glu(D-Glu-OH)-OH’s stereochemistry may enhance protease resistance, making it suitable for peptide therapeutics requiring metabolic stability.
H-Glu(D-Glu-OH)-OH vs. H-D-Glu-OH
  • Structural Difference : H-D-Glu-OH is a single D-glutamic acid molecule, lacking the dipeptide backbone of H-Glu(D-Glu-OH)-OH .
  • Physicochemical Properties :

    Property H-D-Glu-OH H-Glu(D-Glu-OH)-OH (Inferred)
    Molecular Weight 147.1 g/mol ~291.2 g/mol
    Solubility Soluble in aqueous buffers Likely reduced due to dipeptide hydrophobicity
    Stability Stable at neutral pH Enhanced enzymatic stability
  • Applications : H-D-Glu-OH is used in peptide synthesis and chiral studies , while H-Glu(D-Glu-OH)-OH may serve as a building block for bioactive peptides with tailored stereochemical properties.
H-Glu(D-Glu-OH)-OH vs. H-Glu(AMC)-OH
  • Structural Difference : H-Glu(AMC)-OH incorporates a 7-amido-4-methylcoumarin (AMC) fluorophore at the γ-carboxyl group, enabling fluorescence-based assays .
  • Functional Contrast :
    • H-Glu(AMC)-OH is a protease substrate for real-time enzymatic activity monitoring .
    • H-Glu(D-Glu-OH)-OH’s lack of a fluorophore makes it unsuitable for fluorescence applications but more versatile in structural biology.

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